Tefzel

Description

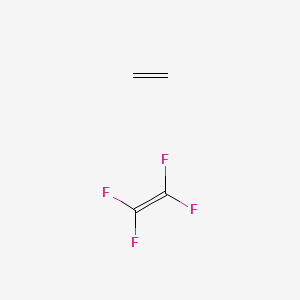

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

ethene;1,1,2,2-tetrafluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F4.C2H4/c3-1(4)2(5)6;1-2/h;1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHSJIZLJUFMIFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C.C(=C(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4F4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25038-71-5, 111939-51-6 | |

| Record name | Ethylene-tetrafluoroethylene copolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25038-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with ethene, alternating | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111939-51-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

128.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25038-71-5 | |

| Record name | Poly(ethylene-tetrafluoroethylene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025038715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethene, 1,1,2,2-tetrafluoro-, polymer with ethene | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

Foundational & Exploratory

An In-depth Technical Guide to Tefzel® ETFE: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and multifaceted properties of Tefzel® ETFE (ethylene tetrafluoroethylene). The information is curated for researchers, scientists, and professionals in drug development who require a thorough understanding of this high-performance fluoropolymer for advanced applications. All quantitative data is presented in structured tables for ease of comparison, and relevant experimental methodologies are detailed.

Chemical Structure

This compound® ETFE is a semi-crystalline, melt-processable fluoropolymer. It is a copolymer primarily composed of ethylene (B1197577) and tetrafluoroethylene (B6358150) monomers.[1][2] The polymer chain consists of alternating sequences of these two monomers, resulting in a partially fluorinated structure.[3] This unique composition imparts a combination of desirable properties, including high mechanical strength, excellent chemical resistance, and a wide service temperature range.[4][5] The chemical formula for the repeating unit of ETFE is (C₂H₄-C₂F₄)n.

The presence of fluorine atoms provides exceptional resistance to a wide range of chemicals and solvents, while the ethylene component contributes to its mechanical toughness and processability.[1] The crystallinity of ETFE typically ranges from 40% to 60%, which influences its mechanical and thermal properties.[3]

Physical and Mechanical Properties

This compound® ETFE exhibits a robust profile of physical and mechanical properties, making it a material of choice for demanding applications. It is known for its high impact strength, toughness, and abrasion resistance.[5] The following tables summarize key quantitative data for various grades of this compound® ETFE.

Table 1: Physical Properties of this compound® ETFE

| Property | Test Method | Typical Value |

| Density | ASTM D792 | 1.7 g/cm³[3] |

| Water Absorption (24 hrs) | ASTM D570 | < 0.01 %[3] |

| Flammability Rating | UL94 | V-0[3] |

Table 2: Mechanical Properties of this compound® ETFE

| Property | Test Method | Typical Value |

| Tensile Strength | ASTM D638 | 6,100 psi (42.1 MPa)[3][6] |

| Tensile Elongation at Break | ASTM D638 | 300 %[3][7] |

| Flexural Modulus | ASTM D790 | 145,000 psi (1.0 GPa)[3][6] |

| Compressive Strength | ASTM D695 | 2,470 psi (17.0 MPa)[3][4] |

| Izod Notched Impact | ASTM D256 | No Break[3][7] |

| Hardness, Shore D | ASTM D785 | D67[5] |

Thermal and Electrical Properties

This compound® ETFE maintains its properties over a wide temperature range, from cryogenic levels up to a continuous service temperature of 150°C (302°F).[4][8] Its electrical properties are characterized by high dielectric strength and a low dissipation factor, making it an excellent electrical insulator.

Table 3: Thermal Properties of this compound® ETFE

| Property | Test Method | Typical Value |

| Melting Temperature | ASTM D3418 | 267 °C (512 °F)[3] |

| Maximum Operating Temperature | - | 155 °C (311 °F)[3][9] |

| Heat Deflection Temperature @ 264 psi | ASTM D648 | - |

| Coefficient of Linear Thermal Expansion | ASTM D696 | 7.3 x 10⁻⁵ in./in./°F[3] |

| Thermal Conductivity | C177 | - |

Table 4: Electrical Properties of this compound® ETFE

| Property | Test Method | Typical Value |

| Dielectric Strength (short time, 0.01" thick) | ASTM D149 | 1,800 V/mil[3][7] |

| Dielectric Constant (at 1 MHz) | ASTM D150 | 2.5[3][7] |

| Dissipation Factor (at 1 MHz) | ASTM D150 | 0.0060[3] |

| Volume Resistivity | ASTM D257 | 10¹⁷ ohm-cm[3][7] |

Chemical Resistance

This compound® ETFE is renowned for its excellent chemical resistance to a broad spectrum of substances, including acids, bases, and organic solvents.[8] It is generally inert to most chemicals, with the exception of molten alkali metals, gaseous fluorine, and certain halogenated compounds at elevated temperatures.[1] A detailed chemical compatibility chart can be found in specialized resources; however, a general overview is provided below.

Table 5: General Chemical Resistance of this compound® ETFE

| Chemical Class | Resistance |

| Strong Acids (e.g., Sulfuric, Nitric) | Excellent |

| Strong Bases (e.g., Sodium Hydroxide) | Excellent |

| Aliphatic Hydrocarbons | Excellent |

| Aromatic Hydrocarbons | Excellent |

| Alcohols | Excellent |

| Ketones | Excellent |

| Esters | Excellent |

| Halogenated Solvents | Good to Excellent |

Experimental Protocols

The properties listed in the tables above are determined using standardized test methods, primarily those developed by ASTM International. A brief description of some of the key experimental protocols is provided below.

-

ASTM D638 - Standard Test Method for Tensile Properties of Plastics: This test involves preparing a "dog-bone" shaped specimen and pulling it at a constant rate of extension until it breaks.[2] The force required to pull the specimen and the amount it stretches are measured to determine tensile strength, tensile modulus, and elongation.

-

ASTM D790 - Standard Test Methods for Flexural Properties of Unreinforced and Reinforced Plastics and Electrical Insulating Materials: A rectangular specimen is supported at its ends and a load is applied to its center until it fractures or bends to a specified amount. This test measures the flexural strength and flexural modulus of the material.

-

ASTM D256 - Standard Test Methods for Determining the Izod Pendulum Impact Resistance of Plastics: A notched specimen is held in a cantilevered beam position and is struck by a swinging pendulum. The energy absorbed by the specimen in breaking is a measure of its impact resistance.

-

ASTM D792 - Standard Test Methods for Density and Specific Gravity (Relative Density) of Plastics by Displacement: The density of a solid plastic is determined by weighing a specimen in air and then weighing it when immersed in a liquid of known density.

-

ASTM D570 - Standard Test Method for Water Absorption of Plastics: A pre-weighed, dried plastic specimen is immersed in water for a specified time and temperature. The amount of water absorbed is determined by the change in weight.

-

ASTM D149 - Standard Test Method for Dielectric Breakdown Voltage and Dielectric Strength of Solid Electrical Insulating Materials at Commercial Power Frequencies: An increasing voltage is applied across a specimen until it fails (dielectric breakdown). The dielectric strength is the voltage at failure divided by the thickness of the specimen.

-

ASTM D150 - Standard Test Methods for AC Loss Characteristics and Permittivity (Dielectric Constant) of Solid Electrical Insulation: These tests measure the dielectric constant and dissipation factor of a material, which are important for applications where the material will be subjected to an alternating electric field.

References

- 1. teflon.com [teflon.com]

- 2. advanced-emc.com [advanced-emc.com]

- 3. professionalplastics.com [professionalplastics.com]

- 4. tetrachim.com [tetrachim.com]

- 5. This compound® (ETFE – ETHYLENE TETRAFLUOROETHYLENE) - Sterling Plastics [sterlingplasticsinc.com]

- 6. lookpolymers.com [lookpolymers.com]

- 7. ecosealthailand.com [ecosealthailand.com]

- 8. polymerfilms.com [polymerfilms.com]

- 9. aplast.fr [aplast.fr]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Optical Properties of Tefzel® (ETFE) Films for Spectroscopic Applications

This compound®, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a high-performance fluoropolymer film known for its excellent mechanical toughness, chemical inertness, and broad thermal operating range.[1] These properties, combined with its notable optical characteristics, make it a material of interest for various spectroscopic applications, including as a sample container, window, or substrate. This guide provides a comprehensive overview of the optical properties of this compound® films, details the experimental methods for their characterization, and offers a logical workflow for their application in spectroscopy.

Core Optical Properties of this compound® Films

This compound® films are transparent and offer high transmittance in the ultraviolet (UV) and visible ranges, extending into the near-infrared region.[2][3] They are generally not recommended for use in the far-infrared range.[2][3] The material contains no plasticizers, ensuring its optical properties remain stable and uncontaminated.[2][3]

Quantitative Optical Data

The following tables summarize the key optical properties of this compound® films based on manufacturer specifications and technical data sheets.

Table 1: General Optical and Physical Properties

| Property | Test Method | Typical Value |

| Refractive Index | ASTM D542 | 1.4[2][3][4] |

| Solar Transmission | ASTM E424 | 90%[2][3][4] |

| Water Absorption (24 hr) | ASTM D570 | < 0.02%[4] |

| Specific Gravity | ASTM D792 | 1.7[1][5] |

Table 2: Ultraviolet (UV) and Visible Light Transmittance

This table presents the percent transmittance of a 0.025 mm (1.0 mil) thick this compound® film at various wavelengths. The data has been normalized according to Beer's Law.[6][7]

| Wavelength (nm) | Transmittance (%) | Spectral Range |

| 200 | 91.5 | Ultraviolet |

| 250 | 92 | Ultraviolet |

| 300 | 92 | Ultraviolet |

| 350 | 93 | Ultraviolet |

| 400 | 94 | Visible |

| 500 | 94 | Visible |

| 600 | 94 | Visible |

| 700 | 95 | Visible |

| 800 | 95 | Near-Infrared |

Infrared (IR) Spectroscopy

While this compound® has high transmittance in the near-IR, its utility in the mid- to far-infrared is limited due to characteristic absorbance bands of the ETFE polymer. An infrared scan of a 0.025 mm (1 mil) this compound® film reveals significant absorption at specific wavenumbers, which could interfere with sample analysis in these regions. Researchers should consult a reference spectrum for this compound® to identify transparent windows for their specific IR application.

Experimental Protocols for Optical Property Measurement

The characterization of the optical properties of polymer films like this compound® is governed by standardized testing methods. The following protocols are cited in the technical datasheets for this material.

Refractive Index Measurement

-

Method: ASTM D542 - "Standard Test Methods for Index of Refraction of Transparent Organic Plastics."

-

Protocol Summary: This method typically employs an Abbé refractometer. A sample of the this compound® film is placed on the prism of the refractometer. Monochromatic light is passed through the sample, and the angle of refraction is measured. The refractive index is then calculated based on this angle. For anisotropic materials, polarized light can be used to determine the refractive indices along different axes.[8]

Luminous Transmittance and Haze

-

Method: ASTM D1003 - "Standard Test Method for Haze and Luminous Transmittance of Transparent Plastics."

-

Protocol Summary: This test is performed using a spectrophotometer or a dedicated haze meter.

-

Total Luminous Transmittance: The total amount of light that passes through the specimen is measured.

-

Haze: A measurement is taken of the light that is scattered by more than 2.5 degrees from the incident beam. Haze is then calculated as the percentage of transmitted light that is scattered.

-

Solar Transmittance

-

Method: ASTM E424 - "Standard Test Methods for Solar Energy Transmittance and Reflectance (Terrestrial) of Sheet Materials."

-

Protocol Summary: This method determines the solar energy transmittance of materials by measuring the spectral transmittance from approximately 300 to 2500 nm using a spectrophotometer with an integrating sphere. The solar transmittance is then calculated by integrating the spectral transmittance data with respect to a standard solar spectral irradiance distribution.

UV-Vis and IR Spectroscopy

-

Instrumentation: A dual-beam UV-Vis-NIR spectrophotometer is used for transmittance measurements across the ultraviolet, visible, and near-infrared ranges.[9] For mid- to far-infrared analysis, a Fourier Transform Infrared (FTIR) spectrometer is employed, often with an Attenuated Total Reflectance (ATR) accessory for thin film analysis.[10]

-

Protocol Summary:

-

A background spectrum is collected without the sample in the beam path.

-

The this compound® film is placed in a sample holder perpendicular to the incident light beam.

-

The transmission spectrum is recorded over the desired wavelength range.

-

The percent transmittance (%T) is calculated at each wavelength as the ratio of the light intensity passing through the sample to the incident light intensity.

-

Visualizing the Application Workflow

The decision to use this compound® films in a spectroscopic setup depends on several factors, primarily the wavelength of interest and the chemical environment. The following diagram illustrates a logical workflow for a researcher evaluating this compound® for their application.

Caption: Logical workflow for assessing this compound® film suitability.

Chemical Compatibility

A key advantage of this compound® films in spectroscopy is their chemical inertness. They are resistant to a wide range of chemicals and solvents, including strong mineral acids, inorganic bases, halogens, and hydrocarbons.[2][4][11] This makes them suitable for use with aggressive samples. However, they are not compatible with molten alkali metals, gaseous fluorine, and certain complex halogenated compounds at elevated temperatures and pressures.[2][4]

Conclusion

This compound® ETFE films offer a unique combination of high UV-Visible light transmittance, mechanical robustness, and exceptional chemical resistance, making them a viable option for many spectroscopic applications. Researchers in fields such as drug development can leverage these properties for creating durable, non-reactive sample cells and windows. However, their utility is wavelength-dependent, with limitations in the mid- to far-infrared regions due to intrinsic polymer absorption. Careful consideration of the specific spectral range and chemical environment, as outlined in the provided workflow, is essential for the successful application of this compound® films in spectroscopy.

References

- 1. teflon.com [teflon.com]

- 2. polymerfilms.com [polymerfilms.com]

- 3. teflon.com [teflon.com]

- 4. pronatindustries.com [pronatindustries.com]

- 5. This compound ETFE Technical Data, Mechanical, Thermal, Electrical Properties [k-mac-plastics.net]

- 6. tetrachim.com [tetrachim.com]

- 7. americandurafilm.com [americandurafilm.com]

- 8. mdpi.com [mdpi.com]

- 9. Simultaneous Determination of Refractive Index and Thickness of Submicron Optical Polymer Films from Transmission Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 10. XPS and FTIR Studies of Polytetrafluoroethylene Thin Films Obtained by Physical Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 11. cablejoints.co.uk [cablejoints.co.uk]

Gas Permeability of Tefzel® (ETFE) Membranes: An In-depth Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas permeability characteristics of Tefzel® (a copolymer of ethylene (B1197577) and tetrafluoroethylene, ETFE), a fluoropolymer film increasingly utilized in demanding research and development applications. Its unique combination of mechanical toughness, chemical inertness, and specific gas transfer properties makes it a material of interest in fields ranging from cell culture and bioprocessing to pharmaceutical storage and manufacturing. This document details the quantitative gas permeability data, experimental protocols for its measurement, and the logical workflows that leverage these properties.

Core Principles of Gas Permeability in this compound® Membranes

This compound®, like other dense, non-porous polymeric films, governs the transport of gases based on a solution-diffusion mechanism. This process involves three key steps: the dissolution of gas molecules into the polymer matrix on the high-pressure side, the diffusion of these molecules through the film down a concentration gradient, and their subsequent desorption from the low-pressure side. The permeability coefficient (P) is a quantitative measure of this process and is a product of the gas's solubility (S) and diffusivity (D) within the polymer.

The chemical structure of this compound®, with its strong carbon-fluorine bonds, contributes to its low permeability to a wide range of liquids and gases, ensuring its utility as a robust barrier material.[1] However, its permeability to certain gases, such as oxygen and carbon dioxide, is sufficient to be critically enabling in specific biological applications where gas exchange is necessary.

Quantitative Gas Permeability Data

The following tables summarize the gas permeability data for this compound® ETFE films as reported in technical datasheets and literature. It is important to note that permeability is influenced by factors such as temperature, pressure, and the specific grade and thickness of the film.

| Gas | Permeability (cm³/(m²·24h·atm)) | Test Method |

| Carbon Dioxide (CO₂) | 3,900 | ASTM D1434 |

| Oxygen (O₂) | 1,600 | ASTM D1434 |

| Nitrogen (N₂) | 500 | ASTM D1434 |

| Air | 175 | - |

| Helium (He) | 3,700 | - |

Table 1: Gas Permeability of this compound® ETFE Film. Data compiled from various sources.[2]

| Property | Value | Test Method |

| Water Vapor Transmission Rate | 7.8 g/(m²·day) | ASTM E96 |

| Chlorine (Cl₂) | Low (compared to FEP and MFA) | - |

Table 2: Vapor and Other Gas Permeability of this compound® ETFE Film. [3]

Experimental Protocols for Measuring Gas Permeability

The standard method for determining the gas permeability of plastic films like this compound® is the manometric method, as detailed in ASTM D1434.[4][5][6][7][8]

Principle of the Manometric Method

This method measures the steady-state rate of gas transmission through a plastic specimen by quantifying the pressure increase of the permeated gas in a closed volume.[9][10][11]

Apparatus

A typical setup for the manometric method includes:

-

Permeability Cell: A two-chambered cell where the this compound® membrane is sealed as the barrier between the chambers.

-

High-Pressure Side: The chamber where the test gas is introduced at a known, constant pressure.

-

Low-Pressure Side: A chamber of known volume, initially evacuated, where the permeated gas accumulates.

-

Pressure Transducer: A device to accurately measure the pressure change in the low-pressure chamber over time.

-

Vacuum Pump: To evacuate the low-pressure side before the test.

-

Temperature Control System: To maintain a constant and controlled temperature throughout the experiment, as permeability is temperature-dependent.

Experimental Procedure

-

Sample Preparation: A flat, defect-free sample of the this compound® membrane of a known thickness is cut to the appropriate size for the permeability cell.

-

Mounting: The membrane is securely mounted in the permeability cell, ensuring a leak-proof seal between the two chambers.

-

Evacuation: The low-pressure chamber is evacuated to a high vacuum.

-

Gas Introduction: The test gas is introduced into the high-pressure chamber at the desired test pressure.

-

Data Acquisition: The pressure on the low-pressure side is monitored and recorded over time. Initially, there is a transient diffusion period, followed by a linear increase in pressure, indicating a steady-state gas transmission rate.

-

Calculation: The gas transmission rate (GTR) is calculated from the slope of the linear portion of the pressure-time curve, the volume of the low-pressure chamber, the test area of the membrane, and the temperature. The permeability coefficient can then be determined if the thickness of the membrane is known.

Other methods, such as the volumetric method (also described in ASTM D1434) and the continuous-flow method using gas chromatography, can also be employed to measure gas permeability.[12][13][14][15][16]

Applications in Research and Drug Development

The specific gas permeability of this compound® membranes, combined with their excellent chemical resistance and mechanical properties, makes them suitable for a variety of applications in research and drug development.

Cell Culture and Bioprocessing

In cell culture, particularly for suspension cells like T cells, adequate gas exchange of oxygen and carbon dioxide is critical for cell viability and proliferation.[17] Fluoropolymer films, such as FEP and by extension ETFE, are used in the construction of single-use bioreactor bags and cell culture bags.[18][19][20][21][22] The gas permeability of these films allows for passive diffusion of necessary gases, supporting cell respiration in a closed and sterile environment. This eliminates the need for more complex and potentially contaminating aeration systems. The low water vapor transmission rate of this compound® is also advantageous, as it minimizes evaporation and maintains a stable culture volume.[19]

Pharmaceutical Manufacturing and Storage

In pharmaceutical manufacturing, the chemical inertness of this compound® is a primary advantage.[23][24][25][26][27] It is resistant to a wide range of solvents, acids, and bases, making it suitable for lining pipes, vessels, and other equipment that come into contact with aggressive chemicals. Its low permeability to gases and solvent vapors is crucial for preventing the contamination of pharmaceutical products and for minimizing the loss of volatile components during processing and storage. While not as impermeable as metallic barriers, its performance is superior to many other polymers.

Visualizing Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key experimental workflows and the logical relationships of this compound®'s properties in research applications.

References

- 1. teflon.com [teflon.com]

- 2. adtech.co.uk [adtech.co.uk]

- 3. researchgate.net [researchgate.net]

- 4. store.astm.org [store.astm.org]

- 5. global.saicheng.cn [global.saicheng.cn]

- 6. standards.iteh.ai [standards.iteh.ai]

- 7. ASTM D1434 Standard For measuring gas permeability of plastic film and sheeting [versaperm.com]

- 8. eurolab.net [eurolab.net]

- 9. mecadi.com [mecadi.com]

- 10. mecadi.com [mecadi.com]

- 11. scribd.com [scribd.com]

- 12. scielo.br [scielo.br]

- 13. researchgate.net [researchgate.net]

- 14. theaic.org [theaic.org]

- 15. Testing Methods and Instruments of Gas Permeability [en.labthink.com]

- 16. cabidigitallibrary.org [cabidigitallibrary.org]

- 17. Commercially Available Gas-Permeable Cell Culture Bags May Not Prevent Anoxia in Cultured or Shipped Islets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PermaLife® Cell Culture Bag - OriGen Biomedical [origen.com]

- 19. Why FEP Matters: A Technical Look at Cell Culture Bag Performance - OriGen Biomedical [origen.com]

- 20. Verification of a New Biocompatible Single-Use Film Formulation with Optimized Additive Content for Multiple Bioprocess Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 21. romed.be [romed.be]

- 22. biopharm.saint-gobain.com [biopharm.saint-gobain.com]

- 23. polymerplastics.com [polymerplastics.com]

- 24. tetrachim.com [tetrachim.com]

- 25. Choose this compound™ for Toughness and Corrosion Resistance in Chemical Applications [rmbproducts.com]

- 26. americandurafilm.com [americandurafilm.com]

- 27. americandurafilm.com [americandurafilm.com]

Biocompatibility of Tefzel® (ETFE) for In Vivo and In Vitro Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tefzel®, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a fluoropolymer with a robust profile of mechanical toughness, chemical inertness, and resistance to extreme temperatures and radiation.[1][2][3] These properties have led to its widespread use in demanding environments, including biomedical and laboratory applications such as oxygen respirator components, blood analyzer valves, and centrifuge tubes.[1][3] For researchers and drug development professionals, understanding the biocompatibility of any material that comes into contact with biological systems is paramount. This technical guide provides an in-depth analysis of the biocompatibility of this compound® for both in vivo and in vitro studies, based on available data and established testing protocols.

Regulatory Landscape: USP Class VI and ISO 10993

The biocompatibility of materials for medical and pharmaceutical applications is primarily assessed under two major frameworks: the United States Pharmacopeia (USP) and the International Organization for Standardization (ISO).

Representative samples of this compound® have been reported to meet the requirements of a USP Class VI plastic.[4] This is the most stringent classification, indicating a very low level of toxicity. USP Class VI testing involves a series of in vivo biological reactivity tests to assess the potential for harmful reactions or long-term bodily effects from chemicals that may leach out of the material.[5][6]

The ISO 10993 series of standards provides a framework for the biological evaluation of medical devices, which is a risk-based approach to assessing biocompatibility.[7][8] This includes a range of tests to evaluate specific biological endpoints.

In Vitro Biocompatibility

In vitro biocompatibility studies are crucial for the initial screening of materials and provide insights into their potential to cause harm at a cellular level.

Cytotoxicity

Cytotoxicity assays evaluate the toxicity of a material to cells in culture. The ISO 10993-5 standard describes several methods for assessing cytotoxicity. While specific quantitative data for this compound® from peer-reviewed literature is limited, a product certificate for a component containing ETFE resin indicates that it has "PASSED" cytotoxicity testing.[4] A passing result in a qualitative cytotoxicity assay, such as the MEM Elution or Agar Diffusion test, typically corresponds to a reactivity grade of 2 or less (on a scale of 0 to 4), indicating that the material is not cytotoxic.[9] Quantitative assays, such as the MTT assay, would typically show cell viability of 70% or greater for a non-cytotoxic material.[10]

Table 1: Summary of Expected In Vitro Cytotoxicity Results for this compound® (ETFE) based on USP Class VI Compliance and Manufacturer Data

| Test | Standard | Cell Line (Example) | Expected Outcome | Interpretation |

| MEM Elution | ISO 10993-5 | L929 mouse fibroblast | Grade ≤ 2 | Non-cytotoxic |

| Agar Diffusion | ISO 10993-5 | L929 mouse fibroblast | Zone of lysis ≤ 1.0 cm | Non-cytotoxic |

| MTT Assay | ISO 10993-5 | L929 or MRC-5 | Cell Viability ≥ 70% | Non-cytotoxic |

Hemocompatibility

Hemocompatibility testing, as outlined in ISO 10993-4, evaluates the interaction of a material with blood.[11] This is critical for any application involving direct or indirect blood contact. Key hemocompatibility endpoints include hemolysis, coagulation, and platelet activation. A document related to a PFAS restriction proposal states that toxicological studies on ETFE have shown no hemolysis.[12] For a material to be considered non-hemolytic, the percentage of hemolysis is typically required to be less than 2%.[13]

Table 2: Summary of Expected Hemocompatibility Results for this compound® (ETFE)

| Test | Standard | Endpoint | Expected Result | Interpretation |

| Hemolysis (Direct and Indirect) | ASTM F756 | % Hemolysis | < 2% | Non-hemolytic |

| Coagulation | ISO 10993-4 | e.g., Activated Partial Thromboplastin Time (aPTT) | No significant change compared to control | Does not significantly affect blood coagulation |

| Platelet Activation | ISO 10993-4 | e.g., Platelet Count | No significant decrease compared to control | Does not cause significant platelet activation |

In Vivo Biocompatibility

In vivo studies in animal models provide a more comprehensive assessment of a material's biocompatibility in a complex biological system.

Implantation Studies

Table 3: Expected Histopathological Evaluation of this compound® (ETFE) in a Subcutaneous Implantation Study (Rabbit Model)

| Parameter | Scoring Criteria (Simplified) | Expected Score for this compound® (ETFE) |

| Inflammation | 0 (None) to 3 (Severe) | 0 - 1 |

| - Neutrophils | Presence and density | Minimal |

| - Lymphocytes | Presence and density | Minimal |

| - Macrophages | Presence and density | Minimal to slight |

| - Giant Cells | Presence and number | Minimal to none |

| Fibrosis/Fibrous Capsule | Thickness of the capsule | Minimal |

| Necrosis | Presence and extent | None |

| Vascularization | Degree of new blood vessel formation | Normal for healing tissue |

Leachables and Extractables

The analysis of extractables (compounds that can be extracted from a material under aggressive conditions) and leachables (compounds that migrate from a material under normal use conditions) is a critical aspect of biocompatibility, particularly for pharmaceutical applications.[15][16][17] this compound® is known for its chemical inertness and low permeability to liquids, gases, and organic vapors.[18][19][20] Manufacturer data states that this compound® ETFE film contains no plasticizers or other foreign materials.[18][19] One study on ETFE film-coated bromobutyl rubber stoppers demonstrated that the ETFE film acts as a significant barrier, reducing the number and quantity of leached compounds by up to 97% compared to uncoated rubber.[2]

While comprehensive public data on the specific chemical entities that may leach from this compound® is scarce, its fluoropolymer nature suggests that any potential leachables would be present at very low levels. The manufacturing process of ETFE is designed to produce a stable polymer with minimal residual monomers or oligomers.[12] Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are standard methods for identifying and quantifying extractables and leachables.[15][17]

Signaling Pathways and Cellular Interactions

Currently, there is a lack of specific research on the direct interaction of this compound® or its potential leachables with cellular signaling pathways. However, the broader field of biomaterial science indicates that material properties can influence cellular behavior. The innate immune system, particularly neutrophils and macrophages, plays a key role in the response to implanted materials.[5] The surface properties of a biomaterial can modulate the inflammatory response by affecting protein adsorption and subsequent cell interactions.[10][21] Given the bioinert nature of this compound®, it is expected to elicit a minimal inflammatory response, suggesting it does not significantly activate pro-inflammatory signaling pathways. The foreign body response to PTFE, a related fluoropolymer, has been shown to involve macrophages, but the material is generally considered to induce a low-grade inflammatory reaction.[22]

Experimental Protocols and Workflows

The following sections provide an overview of the methodologies for key biocompatibility tests.

Cytotoxicity: MEM Elution Method (ISO 10993-5)

-

Sample Preparation: A sample of this compound® is prepared with a specific surface area to volume ratio (e.g., 6 cm²/mL) as per ISO 10993-12.

-

Extraction: The sample is incubated in Minimum Essential Medium (MEM) with serum at 37°C for 24-72 hours.

-

Cell Culture: L929 mouse fibroblast cells (or another suitable cell line) are cultured to a near-confluent monolayer.

-

Exposure: The culture medium is replaced with the this compound® extract.

-

Incubation: The cells are incubated for 48 hours at 37°C in a humidified CO₂ incubator.

-

Evaluation: The cells are examined microscopically for morphological changes (e.g., cell lysis, rounding) and graded on a scale of 0 (no reactivity) to 4 (severe reactivity). For quantitative assessment, a cell viability assay (e.g., MTT) is performed.

Hemolysis: Direct Contact Method (ASTM F756)

-

Blood Preparation: Freshly collected, anticoagulated rabbit or human blood is diluted with a saline solution.

-

Sample and Controls: A sample of this compound®, a negative control (e.g., high-density polyethylene), and a positive control (e.g., water) are prepared.

-

Incubation: The this compound® sample and controls are incubated with the diluted blood at 37°C for a specified period (e.g., 3 hours) with gentle agitation.

-

Centrifugation: The samples are centrifuged to separate the plasma.

-

Analysis: The amount of free hemoglobin in the plasma is determined spectrophotometrically.

-

Calculation: The percentage of hemolysis is calculated relative to the positive control.

Subcutaneous Implantation (ISO 10993-6)

-

Animal Model: Typically, New Zealand White rabbits are used.[1]

-

Sample Preparation: Strips of sterile this compound® and a negative control material are prepared.

-

Implantation: The material strips are implanted into the subcutaneous tissue of the rabbits.

-

Observation Period: The animals are observed for a predetermined period (e.g., 1, 4, or 12 weeks).

-

Histopathology: At the end of the study period, the implant sites are excised, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin).

-

Evaluation: A pathologist examines the tissue sections microscopically and scores the local tissue response based on the presence and severity of inflammation, fibrosis, necrosis, and other parameters.

Mandatory Visualizations

References

- 1. Tissue response to suture materials implanted subcutaneously in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tetrachim.com [tetrachim.com]

- 3. teflon.com [teflon.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Control of innate immune response by biomaterial surface topography, energy, and stiffness - PMC [pmc.ncbi.nlm.nih.gov]

- 6. nelsonlabs.com [nelsonlabs.com]

- 7. mdcpp.com [mdcpp.com]

- 8. youtube.com [youtube.com]

- 9. fda.gov [fda.gov]

- 10. Inflammatory responses to biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 12. cdn.toxicdocs.org [cdn.toxicdocs.org]

- 13. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]

- 14. In vivo biocompatibility assessment of (PTFE-PVDF-PP) terpolymer-based membrane with potential application for glaucoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. agilent.com [agilent.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. polymerfilms.com [polymerfilms.com]

- 19. teflon.com [teflon.com]

- 20. This compound ETFE (Ethylene TetraFluoroEthylene) – Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 21. Exploiting the inflammatory response on biomaterials research and development | Semantic Scholar [semanticscholar.org]

- 22. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Chemical Inertness of Tefzel® (ETFE) in Corrosive Environments

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the robust chemical inertness of Tefzel®, a modified ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE) fluoropolymer. Renowned for its exceptional mechanical toughness, thermal stability, and broad chemical resistance, this compound® is a critical material for demanding applications in research, pharmaceutical manufacturing, and drug development, where exposure to corrosive substances is a primary concern. This document provides a detailed overview of its compatibility with a wide range of chemical agents, supported by quantitative data, experimental methodologies, and illustrative diagrams to guide material selection and application design.

General Chemical Resistance of this compound® (ETFE)

This compound® (ETFE) demonstrates remarkable resistance to a wide array of chemicals, making it a reliable choice for components in aggressive environments.[1][2][3] It is largely inert to strong mineral acids, inorganic bases, halogens, and metal salt solutions.[4][5] Furthermore, substances such as carboxylic acids, anhydrides, aromatic and aliphatic hydrocarbons, alcohols, aldehydes, ketones, ethers, esters, and chlorocarbons have minimal effect on this compound®.[2][6] Its excellent resistance extends to outdoor weathering and UV exposure.[1][7]

However, certain aggressive chemicals under specific conditions can affect this compound®. Very strong oxidizing acids, like nitric acid at high concentrations and near its boiling point, can have a varying degree of impact.[2][4] Similarly, strong organic bases, such as amines, and sulfonic acids at elevated concentrations and temperatures can also affect the material.[1][6] It is also important to note that while the base polymer is highly resistant, glass-reinforced grades of this compound® may be susceptible to attack by chemicals that target the glass reinforcement, particularly strong oxidizing agents at high temperatures.[1]

Quantitative Chemical Compatibility Data

The following tables summarize the performance of this compound® when exposed to various corrosive chemicals. The data is compiled from extensive laboratory testing and reflects the percentage of retained mechanical properties and weight change after exposure.

Table 1: Effect of Various Chemicals on the Tensile Properties and Weight of this compound®

| Chemical | Test Temperature (°C) | Duration (Days) | Retained Tensile Strength (%) | Retained Elongation (%) | Weight Gain (%) |

| Acetic Acid (Glacial) | 100 | 30 | 100 | 100 | 1.0 |

| Acetone | 23 | 30 | 100 | 100 | 0.8 |

| Ammonium Hydroxide (28%) | 23 | 30 | 100 | 100 | 0.2 |

| Benzene | 23 | 30 | 100 | 100 | 2.5 |

| Carbon Tetrachloride | 23 | 30 | 100 | 100 | 4.0 |

| Dimethylformamide | 100 | 7 | 80 | 70 | 2.0 |

| Hydrochloric Acid (37%) | 100 | 30 | 100 | 100 | 0.1 |

| Nitric Acid (70%) | 100 | 7 | 70 | 50 | 0.5 |

| Sodium Hydroxide (50%) | 100 | 30 | 100 | 100 | 0.1 |

| Sulfuric Acid (98%) | 150 | 30 | 90 | 90 | 0.1 |

| Toluene | 100 | 30 | 100 | 100 | 5.0 |

Data compiled from multiple sources.[3][8]

Table 2: General Chemical Compatibility Rating of this compound® (ETFE)

| Chemical Agent | Rating at 20°C | Maximum Use Temperature (°C) |

| Acids, Dilute | A | 150 |

| Acids, Strong and Concentrated | A-C | See specific acid |

| Alcohols | A | 150 |

| Aldehydes | A | 100 |

| Alkalis | A | 150 |

| Esters | A | 100 |

| Ethers | A | 100 |

| Halogenated Organics | B | 80 |

| Hydrocarbons, Aliphatic | A | 150 |

| Hydrocarbons, Aromatic | B | 100 |

| Ketones | A | 100 |

| Oxidizing Agents, Strong | B-C | See specific agent |

Rating Key:

-

A = Excellent, little to no effect.[9]

-

B = Good, minor effect (e.g., slight discoloration or swelling).[9]

-

C = Fair to Poor, moderate to severe effect, not recommended for continuous use.[9] Note: The performance of this compound® can be influenced by the concentration of the chemical, temperature, exposure duration, and mechanical stress applied to the material.[10] Therefore, it is crucial to conduct testing under actual service conditions for critical applications.[4][11]

Experimental Protocols for Chemical Inertness Testing

The assessment of this compound's® chemical resistance typically involves standardized testing methodologies to ensure reliable and comparable results. The following outlines a general experimental protocol for evaluating the chemical compatibility of fluoropolymers.

A generalized workflow for evaluating the chemical inertness of this compound® is presented below.

1. Material and Specimen Preparation:

-

Material Selection: Select the specific grade of this compound® (e.g., unfilled, glass-filled) relevant to the intended application.

-

Specimen Fabrication: Prepare standardized test specimens, such as tensile bars (as per ASTM D638) or disks for weight and dimension measurements.

-

Initial Measurements: Accurately measure and record the initial weight, dimensions, and baseline mechanical properties (tensile strength, elongation at break) of the control specimens.

2. Chemical Exposure Protocol (based on ASTM D543):

-

Test Environment: Place the test specimens in a sealed container with the corrosive chemical, ensuring complete immersion.

-

Controlled Conditions: Maintain the container at a constant, specified temperature for a predetermined duration. Test temperatures can range from ambient to elevated, simulating service conditions.

-

Duration: Exposure times can vary from days to several months to assess both short-term and long-term effects.

3. Post-Exposure Analysis:

-

Visual Inspection: After exposure, the specimens are removed, cleaned, and visually inspected for any changes in color, surface texture, or signs of degradation like cracking or crazing.

-

Gravimetric Analysis: The specimens are reweighed to determine the percentage of weight change (absorption or extraction). This is often conducted in accordance with ASTM D570 for water absorption.[1]

-

Dimensional Analysis: The dimensions of the specimens are remeasured to check for any swelling or shrinkage.

-

Mechanical Property Testing: The tensile strength and elongation at break of the exposed specimens are measured using a universal testing machine. The results are then compared to the properties of the unexposed control specimens to calculate the percentage of property retention.

-

Further Characterization (for in-depth research): Advanced analytical techniques can be employed for a more detailed understanding of chemical interactions:

-

Differential Scanning Calorimetry (DSC): To analyze changes in crystallinity and melting point.[12]

-

Fourier-Transform Infrared Spectroscopy (FTIR): To detect changes in the chemical structure of the polymer.[12]

-

Gas Chromatography (GC): For permeation testing to quantify the transmission rates of specific gases or vapors through the material.[12]

-

Logical Framework for Material Selection

The decision-making process for selecting this compound® in a corrosive environment involves a series of logical steps to ensure its suitability for the intended application.

Conclusion

This compound® (ETFE) stands out as a highly reliable fluoropolymer for applications in corrosive environments, offering a unique combination of broad chemical inertness, mechanical robustness, and thermal stability.[7][13] While it provides excellent resistance to a vast range of chemicals, it is essential for researchers, scientists, and engineers to consider the specific conditions of their applications, including chemical concentration, temperature, and mechanical stress. The quantitative data and experimental protocols provided in this guide serve as a foundational resource for making informed decisions. For critical applications, it is always recommended to conduct specific testing that mimics the actual service environment to ensure the long-term performance and integrity of this compound® components.[4][11]

References

- 1. americandurafilm.com [americandurafilm.com]

- 2. polymerplastics.com [polymerplastics.com]

- 3. tetrachim.com [tetrachim.com]

- 4. cablejoints.co.uk [cablejoints.co.uk]

- 5. Choose this compound™ for Toughness and Corrosion Resistance in Chemical Applications [rmbproducts.com]

- 6. americandurafilm.com [americandurafilm.com]

- 7. teflon.com [teflon.com]

- 8. industrialcoat.com [industrialcoat.com]

- 9. This compound ETFE (Ethylene TetraFluoroEthylene) – Chemical Compatibility Chart [blog.darwin-microfluidics.com]

- 10. integument.com [integument.com]

- 11. tetrachim.com [tetrachim.com]

- 12. Modern Testing for Fluoropolymers – Dalau Ltd [dalau.com]

- 13. prowireusa.com [prowireusa.com]

The Radiation Resistance of Tefzel™ (ETFE): An In-depth Technical Guide for Sterilization and High-Energy Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the radiation resistance of Tefzel™, a copolymer of ethylene (B1197577) and tetrafluoroethylene (B6358150) (ETFE), with a focus on its suitability for medical device sterilization and its performance in high-energy environments. This compound™ is recognized for its robust mechanical properties, excellent chemical inertness, and superior resistance to high-energy radiation compared to other fluoropolymers.[1][2][3][4] This document consolidates quantitative data on the material's performance post-irradiation, details relevant experimental methodologies, and illustrates the underlying chemical degradation pathways.

Introduction to this compound™ ETFE

This compound™ ETFE is a semi-crystalline fluoropolymer that combines the processability of conventional thermoplastics with many of the high-performance properties of polytetrafluoroethylene (PTFE).[2][3] Its unique chemical structure, an alternating copolymer of ethylene and tetrafluoroethylene, imparts a high level of chemical resistance, a wide operating temperature range, and notable mechanical toughness, including high impact strength and abrasion resistance.[2] These attributes make it a candidate material for demanding applications in the medical, pharmaceutical, aerospace, and high-energy physics sectors.[4][5][6]

A key advantage of this compound™ is its stability when subjected to sterilizing doses of ionizing radiation, such as gamma rays and electron beams (e-beam).[7] It also finds use in applications where exposure to other forms of radiation, including ultraviolet (UV) and particle beams, is a concern.[5][6] Understanding the specific effects of radiation on this compound™ is critical for ensuring material integrity and performance throughout the lifecycle of a product.

Effects of Radiation on the Properties of this compound™

The interaction of high-energy radiation with this compound™ induces a series of chemical changes that can alter its mechanical, thermal, and electrical properties. The primary mechanisms at play are chain scission (degradation) and cross-linking, with the dominant effect being influenced by the type of radiation, the total absorbed dose, the dose rate, and the presence of oxygen.[1]

Mechanical Properties

Radiation exposure can significantly impact the mechanical integrity of this compound™. The following tables summarize the quantitative effects of gamma and electron beam irradiation on key mechanical properties.

Table 1: Effect of Gamma Irradiation on Mechanical Properties of this compound™ ETFE

| Radiation Dose (kGy) | Tensile Strength (MPa) | Elongation at Break (%) | Reference(s) |

| 0 (Unirradiated) | 46 | 300 | [2] |

| 50 | No significant change | No significant change | [8] |

| >50 | Gradual decrease | Gradual decrease | [8] |

| 100 | Significant decrease | Significant decrease | [9] |

Table 2: Effect of Electron Beam Irradiation on Mechanical Properties of this compound™ ETFE

| Radiation Dose (kGy/Mrad) | Tensile Strength (MPa) | Elongation at Break (%) | Flexural Modulus (MPa) | Reference(s) |

| 0 (Unirradiated) | 46 | 300 | 600-1200 | [2] |

| 1.5 - 5 | Relatively constant | Relatively constant | - | [10] |

| >25 | Significant decrease | - | - | [10] |

| 10 Mrad (100 kGy) | Decreased | Decreased | - | [11] |

| 20 Mrad (200 kGy) | Further decrease | ~57% decrease from pristine | - | [11][12] |

| 60 | - | - | Increased | [8] |

| 120 | - | - | Increased | [8] |

| 180 | - | - | Increased | [8] |

| 100 - 1200 | Decreased | Decreased | - | [13] |

Note: Direct comparison between studies can be challenging due to variations in this compound™ grades, sample preparation, and irradiation conditions.

Thermal Properties

Differential Scanning Calorimetry (DSC) is commonly used to evaluate the thermal properties of irradiated this compound™. Radiation can affect the melting temperature (Tm) and the degree of crystallinity.

Table 3: Effect of Electron Beam Irradiation on Thermal Properties of this compound™ ETFE

| Radiation Dose (kGy/Mrad) | Melting Temperature (Tm) | Crystallinity | Reference(s) |

| 0 (Unirradiated) | ~260-280 °C | Varies by grade | [14] |

| 5 Mrad (50 kGy) | Slight decrease | Slight increase | [11] |

| >5 Mrad (>50 kGy) | Decreasing trend | Significant decrease | [11] |

| 100 - 1200 kGy | Decreased | Decreased | [13] |

| 60 - 180 kGy | Significant shift to lower values | Decreasing trend | [15] |

Electrical Properties

This compound™ is an excellent dielectric material, and its electrical properties can be altered by radiation.

Table 4: Effect of Irradiation on Electrical Properties of this compound™ ETFE

| Property | Unirradiated Value | Effect of Irradiation | Reference(s) |

| Dielectric Strength | >160 kV/mm (for 0.025 mm film) | Decreases with increasing e-beam dose | [12][14] |

| Volume Resistivity | > 10^16 ohm-cm | Decreases with increasing e-beam dose | [15][16] |

Radiation-Induced Chemical Degradation Mechanisms

The interaction of ionizing radiation with the ETFE polymer chain initiates a cascade of chemical reactions. The primary events involve the breaking of C-H, C-F, and C-C bonds, leading to the formation of highly reactive free radicals.[8] The subsequent fate of these radicals determines the overall change in material properties.

Key Reaction Pathways

-

Initiation: High-energy photons (gamma or X-rays) or electrons strip electrons from the polymer backbone, creating radical cations and secondary electrons. These can lead to bond scission and the formation of macro-radicals.

-

Chain Scission: The breaking of the main polymer chain, which reduces the molecular weight and can lead to a decrease in tensile strength and elongation at break.

-

Cross-linking: The formation of covalent bonds between adjacent polymer chains. This can increase the material's stiffness (flexural modulus) and resistance to creep, but may also reduce its ductility.[8]

-

Influence of Oxygen: In the presence of oxygen, the alkyl radicals can react to form peroxy radicals. These are key intermediates in oxidative degradation pathways, which can accelerate chain scission and lead to the formation of carbonyl groups and hydroperoxides.[17]

Visualization of Degradation Pathways

The following diagrams, generated using the DOT language, illustrate the primary radiation-induced chemical reactions in this compound™ ETFE.

Caption: Radiation-induced degradation pathways in this compound™ ETFE.

Caption: General experimental workflow for testing irradiated this compound™.

Experimental Protocols for Material Characterization

Standardized testing procedures are essential for accurately evaluating the effects of radiation on this compound™. The following outlines the key experimental protocols based on widely accepted industry standards.

Sample Preparation and Irradiation

-

Specimen Preparation: For tensile testing, dumbbell-shaped specimens are typically used, prepared according to ASTM D638 specifications.[16][17][18][19] The specific type of specimen (e.g., Type IV) depends on the material's thickness and rigidity. For other tests, samples are cut to the dimensions required by the specific standard.

-

Irradiation Procedure: Samples are exposed to a calibrated radiation source (e.g., Cobalt-60 for gamma, or an electron beam accelerator). The total absorbed dose is carefully controlled and measured using dosimetry. The dose rate and atmospheric conditions (air or inert gas) during irradiation are critical parameters that must be recorded as they significantly influence the outcome.[1]

Mechanical Testing

-

Tensile Properties (ASTM D638): This is one of the most common tests to assess the mechanical integrity of irradiated polymers.

-

Apparatus: A universal testing machine (UTM) equipped with appropriate grips and an extensometer.[16][18]

-

Procedure: The conditioned specimen is mounted in the grips of the UTM. A tensile load is applied at a constant rate of crosshead movement until the specimen fractures.[19] The force and elongation are continuously recorded.

-

Key Properties Measured: Tensile strength at yield and break, elongation at yield and break, and tensile modulus.[16]

-

Thermal Analysis

-

Differential Scanning Calorimetry (ISO 11357 / ASTM D3418): DSC is used to determine changes in the thermal transitions of the polymer.[9][12][20][21]

-

Apparatus: A differential scanning calorimeter.

-

Procedure: A small, weighed sample of the material is heated at a controlled rate in a controlled atmosphere.[12] The heat flow to the sample is compared to that of a reference, and transitions such as melting (Tm) and crystallization (Tc) are recorded.[12]

-

Key Properties Measured: Melting temperature, heat of fusion (from which the degree of crystallinity can be calculated), and glass transition temperature (Tg).[12]

-

Electrical Testing

-

Dielectric Strength (ASTM D149): This test measures the electrical strength of an insulating material.[22][23][24][25][26]

-

Apparatus: A high-voltage power supply and electrodes.

-

Procedure: The test specimen is placed between two electrodes, and the voltage is increased at a uniform rate until dielectric breakdown (puncture) occurs.[22]

-

Key Property Measured: The breakdown voltage, which is then divided by the specimen thickness to give the dielectric strength (typically in V/mil or kV/mm).[22]

-

This compound™ in High-Energy Applications

Beyond sterilization, this compound™'s radiation resistance makes it suitable for applications in high-energy physics and aerospace, where materials are exposed to a variety of radiation types over long periods.

Space Applications

In the space environment, materials like this compound™, often used for wire and cable insulation, are subjected to a complex radiation field including electrons, protons, and UV radiation, as well as atomic oxygen in low Earth orbit (LEO).[5][6]

-

Electron Beam and UV Radiation: Studies have shown that a combination of radiation and thermal exposure can lead to the embrittlement of fluoropolymers.[5] Cross-linked ETFE (X-ETFE) is often used for its improved resistance to these effects.[5]

-

Proton Irradiation: Exposure to protons can also cause damage to ETFE films, with detectable effects at fluences above 10^14 protons/cm^2.[6]

Particle Accelerators

In high-energy physics applications, materials used in the construction of detectors and other components near the particle beamline must withstand very high radiation doses. While specific data for this compound™ in these environments is limited in the public domain, its general radiation resistance suggests potential utility. However, the extreme radiation levels would necessitate rigorous testing to qualify it for such applications.

Comparison of Sterilization Methods: Gamma, E-beam, and X-ray

While gamma and e-beam are the most common radiation sterilization methods for which data on this compound™ is available, X-ray sterilization is an emerging alternative.

-

Gamma Radiation: Utilizes photons from a Cobalt-60 source. It has high penetration depth, making it suitable for dense products. The dose rate is relatively low.[27]

-

Electron Beam (E-beam): Uses a beam of high-energy electrons. It has a much higher dose rate than gamma, which can favor cross-linking over oxidative degradation.[1][27] However, its penetration depth is lower.

-

X-ray Sterilization: Generated by bombarding a metal target with high-energy electrons, producing high-energy photons similar to gamma rays. It offers high penetration like gamma but with the on-off capability of an e-beam accelerator.[27][28][29] Studies on other polymers suggest that the effects of X-ray irradiation are often comparable to those of gamma irradiation at similar dose rates.[28][29] However, specific quantitative data for the effects of X-ray sterilization on this compound™ are not widely available and would require dedicated studies.

Conclusion

This compound™ ETFE exhibits excellent resistance to ionizing radiation, making it a highly suitable material for the sterilization of medical devices and for use in high-energy applications. Its response to radiation is a complex interplay of chain scission and cross-linking, which is influenced by the radiation type, dose, dose rate, and the presence of oxygen. While gamma and e-beam irradiation can alter its mechanical, thermal, and electrical properties, this compound™ generally maintains its structural integrity and functionality at typical sterilization doses. For high-energy applications, particularly in space, cross-linked grades of ETFE offer enhanced performance. Further research into the effects of X-ray and high-fluence particle irradiation would provide a more complete understanding of this compound™'s capabilities in these demanding environments. The selection of this compound™ for any application requiring radiation exposure should be supported by a thorough testing program that simulates the intended use conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. tetrachim.com [tetrachim.com]

- 3. teflon.com [teflon.com]

- 4. teflon.com [teflon.com]

- 5. esmat.esa.int [esmat.esa.int]

- 6. researchgate.net [researchgate.net]

- 7. Effect of Gamma and X-ray Irradiation on Polymers Commonly Used in Healthcare Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. eurolab.net [eurolab.net]

- 10. Temperature effect on radiation induced reactions in ethylene and tetrafluoroethylene copolymer (ETFE) [inis.iaea.org]

- 11. mehrabsanat.ir [mehrabsanat.ir]

- 12. Differential Scanning Calorimeter ASTM D3418, ASTM E1356, ISO 11357 [intertek.com]

- 13. researchgate.net [researchgate.net]

- 14. teflon.com [teflon.com]

- 15. Effect of Radiation-Induced Cross-Linking on Thermal Aging Properties of Ethylene-Tetrafluoroethylene for Aircraft Cable Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ASTM D638 Standard Test Method for Tensile Properties of Plastics [ssi.shimadzu.com]

- 17. infinitalab.com [infinitalab.com]

- 18. How to Perform an ASTM D638 Plastic Tensile Strength Test - ADMET [admet.com]

- 19. infinitalab.com [infinitalab.com]

- 20. BS EN ISO 11357-1:2023 - TC | 31 Mar 2023 | BSI Knowledge [knowledge.bsigroup.com]

- 21. sciteq.com [sciteq.com]

- 22. Dielectric Strength ASTM D149, IEC 60243 [intertek.com]

- 23. rauckmanutility.com [rauckmanutility.com]

- 24. m.youtube.com [m.youtube.com]

- 25. researchgate.net [researchgate.net]

- 26. matestlabs.com [matestlabs.com]

- 27. Gamma vs E-beam vs X-Ray: A Comparison | E-BEAM Services [ebeamservices.com]

- 28. researchgate.net [researchgate.net]

- 29. biomedgrid.com [biomedgrid.com]

A Technical Guide to the Mechanical Toughness and Abrasion Resistance of Tefzel® (ETFE)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tefzel®, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), is a high-performance fluoropolymer renowned for its exceptional mechanical toughness, chemical inertness, and robust thermal properties. This in-depth technical guide provides a comprehensive overview of the mechanical strength and abrasion resistance of various this compound® grades. It is designed to assist researchers, scientists, and drug development professionals in evaluating the suitability of this compound® for demanding applications where durability and material integrity are paramount. This document consolidates key quantitative data, outlines the methodologies of standard mechanical tests, and illustrates the underlying structure-property relationships and experimental workflows.

Introduction to this compound® ETFE

This compound® is a melt-processable copolymer of ethylene and tetrafluoroethylene.[1][2] This chemical composition gives it a unique balance of properties, combining the superior chemical resistance and thermal stability of perfluoropolymers like PTFE with enhanced mechanical strength, stiffness, and abrasion resistance.[3][4] Unlike fully fluorinated polymers, the incorporation of ethylene into the polymer backbone contributes to its remarkable toughness and impact strength.[3][4] this compound® is available in various grades, including general-purpose, high-flow, and premium resins with enhanced flex life, allowing for its use in a wide array of applications such as chemical linings, electrical insulation, and components for the pharmaceutical and biomedical sectors.[5][6]

Mechanical Properties of this compound®

The mechanical integrity of this compound® is a key attribute for its use in applications requiring robust performance under physical stress. The following tables summarize the typical mechanical properties of various this compound® grades. These values are derived from standardized ASTM test methods and are intended for comparison; they should not be used for specification purposes without consulting the manufacturer's specific datasheets for a particular grade.

Tensile Properties

Tensile testing evaluates the behavior of a material under tension. Key parameters include tensile strength (the maximum stress a material can withstand), tensile modulus (a measure of stiffness), and elongation at break (a measure of ductility).

| Property | Test Method | Typical Value | Unit |

| Tensile Strength (at 23°C) | ASTM D638 | 5,500 - 6,100 | psi |

| 38 - 42 | MPa | ||

| Tensile Modulus | ASTM D638 | - | psi |

| - | MPa | ||

| Elongation at Break | ASTM D638 | 300 | % |

Data sourced from multiple references.[7][8][9]

Flexural and Compressive Properties

Flexural strength measures a material's resistance to bending, while compressive strength assesses its ability to withstand a crushing load.

| Property | Test Method | Typical Value | Unit |

| Flexural Modulus | ASTM D790 | 145,000 | psi |

| 1,000 | MPa | ||

| Compressive Strength | ASTM D695 | 2,470 | psi |

| 17 | MPa |

Data sourced from Professional Plastics datasheet.[7]

Impact and Hardness Properties

Impact strength quantifies a material's ability to resist fracture from a sudden applied load. Hardness is a measure of a material's resistance to localized plastic deformation such as scratching or indentation.

| Property | Test Method | Typical Value | Unit |

| Izod Notched Impact | ASTM D256 | No Break | ft-lb/in |

| Hardness, Shore D | ASTM D785 | D67 | - |

Data sourced from Professional Plastics datasheet.[7]

Abrasion Resistance

This compound® exhibits excellent resistance to wear and abrasion, making it suitable for applications involving contact with abrasive slurries or frequent physical interaction. The Taber abrasion test is a common method for quantifying this property.

| Property | Test Method | Typical Value | Unit |

| Abrasion Resistance (Taber, CS-17 wheel, 1000g load) | - | 15 | mg/1000 cycles |

Value for a specific grade of this compound®.[10]

Experimental Protocols

The data presented in this guide are obtained through standardized testing procedures. The following is a brief overview of the principles behind the key ASTM test methods cited.

ASTM D638: Tensile Properties of Plastics

This test method determines the tensile properties of plastics in the form of standard dumbbell-shaped specimens. The specimen is held in the grips of a universal testing machine and pulled at a constant rate of crosshead movement until it fractures. During the test, the load and extension are continuously monitored. From this data, tensile strength, tensile modulus, and elongation at break are calculated.

ASTM D790: Flexural Properties of Unreinforced and Reinforced Plastics

This test method is used to determine the flexural strength and flexural modulus of plastic materials. A rectangular specimen is supported at its ends and a load is applied to its center (a three-point bending test). The load and deflection are measured until the specimen fails.

ASTM D256: Determining the Izod Pendulum Impact Resistance of Plastics

The Izod impact test measures the impact resistance of a material. A notched specimen is clamped vertically, and a pendulum with a known weight is released from a specified height, striking and breaking the specimen. The energy absorbed by the specimen during fracture is a measure of its impact strength. A "no break" result indicates that the specimen did not fracture under the test conditions.[7]

ASTM D4060: Standard Test Method for Abrasion Resistance of Organic Coatings by the Taber Abraser

While the specific standard for the cited abrasion value is not provided, ASTM D4060 is a common protocol for this type of measurement. In this test, a flat panel of the material is mounted on a rotating turntable. Two abrasive wheels are lowered onto the specimen, and the turntable is rotated for a specified number of cycles under a specific load. The abrasion resistance is typically reported as the weight loss of the material per a certain number of cycles.

Visualizations

Structure-Property Relationship of this compound®

The unique combination of monomers in this compound® directly influences its mechanical properties.

Caption: Relationship between this compound's monomeric units and its key mechanical properties.

Experimental Workflow for Taber Abrasion Test

The following diagram outlines the typical steps involved in evaluating the abrasion resistance of this compound® using a Taber Abraser.

Caption: A typical workflow for determining the abrasion resistance of this compound®.

Conclusion

This compound® ETFE stands out as a robust fluoropolymer with a superior combination of mechanical toughness and abrasion resistance. Its unique chemical structure imparts a durability that makes it a reliable material choice for critical components in the pharmaceutical, chemical processing, and electronics industries. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and professionals to assess the performance of this compound® in their specific applications. For detailed specifications and grade-specific data, consultation with the manufacturer is always recommended.

References

- 1. teflon.com [teflon.com]

- 2. prowireusa.com [prowireusa.com]

- 3. ETFE Properties - Fluorotherm™ [fluorotherm.com]

- 4. specialchem.com [specialchem.com]

- 5. alfa-chemicals.co.uk [alfa-chemicals.co.uk]

- 6. americandurafilm.com [americandurafilm.com]

- 7. professionalplastics.com [professionalplastics.com]

- 8. ETFE - Wikipedia [en.wikipedia.org]

- 9. This compound ETFE Technical Data, Mechanical, Thermal, Electrical Properties [k-mac-plastics.net]

- 10. highfunctionalplastics.com [highfunctionalplastics.com]

A Technical Guide to the Specific Gravity and Density of Tefzel® (ETFE) for Material Calculations

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the specific gravity and density of Tefzel®, a brand of ethylene (B1197577) tetrafluoroethylene (B6358150) (ETFE), a fluoropolymer with a unique balance of properties making it suitable for a wide range of demanding applications in research, pharmaceutical, and biotechnology sectors. Understanding these fundamental physical properties is critical for accurate material calculations, component design, and quality control.

Core Physical Properties: Specific Gravity and Density

Specific gravity is a dimensionless quantity representing the ratio of the density of a substance to the density of a reference substance, typically water at 4°C. Density, on the other hand, is the mass of a substance per unit volume. For solid plastics like this compound®, these two properties are crucial for:

-

Material Identification and Verification: Confirming the identity and purity of the material.

-

Process and Quality Control: Monitoring consistency between batches and ensuring products meet specifications.

-

Component Design and Engineering: Calculating the weight and volume of parts, which is essential for applications with strict weight or space constraints.

-

Chemical and Pharmaceutical Compatibility Assessment: While not a direct measure of chemical resistance, changes in density can indicate absorption of solvents or other physical changes in the material after exposure to various chemicals.[1]

The specific gravity and density of this compound® can vary slightly between different grades, which are tailored for specific processing methods and end-use applications. These variations are primarily due to differences in molecular weight, degree of crystallinity, and the presence of any additives or fillers.

Quantitative Data for this compound® Grades

The following table summarizes the typical specific gravity and density values for various grades of this compound® ETFE as reported in technical datasheets. It is important to note that these are typical values and should not be used for specification purposes without consulting the manufacturer's specific lot data.

| This compound® Grade | Specific Gravity (ASTM D792) | Density ( kg/m ³) | Key Characteristics |

| General Purpose | 1.7[2][3] | 1700[4][5][6] | General-purpose resin with a good balance of properties. |

| HT-2170 | 1.72[7] | 1720 | Improved stress crack resistance and flexibility.[7] |

| HT-2183 | 1.7[8] | 1700 | Enhanced flex life and resistance to environmental stress.[8] |

| HT-2184 (Powder) | - | - | Premium powder form for applications requiring material dispersion.[9][10] |

| 200 | 1.70[7] | 1700 | - |

| 210 | 1.70[7] | 1700 | - |

| 280 | 1.70[7] | 1700 | Higher flex life compared to other standard grades.[7] |

| 750 | 1.71 | 1710 | Increased flexibility and improved retention of properties after aging at elevated temperatures. |

Experimental Protocol for Determining Specific Gravity and Density

The determination of specific gravity and density of solid plastics like this compound® is governed by standardized test methods. The most commonly cited methods are ASTM D792 and ISO 1183-1.[11][12][13] Both standards describe similar procedures, with the immersion method (Method A) being the most prevalent for solid, void-free specimens.[11][12][13][14][15]

Principle of the Immersion Method (ASTM D792, Method A)

The fundamental principle is Archimedes' principle. A specimen is first weighed in air and then weighed when fully submerged in a liquid of known density (typically distilled water). The difference in these weights is equal to the weight of the liquid displaced by the specimen. From this, the volume and subsequently the specific gravity and density of the specimen can be calculated.

Apparatus

-

Analytical Balance: With a precision of 0.1 mg.

-

Specimen Holder: A corrosion-resistant wire or fixture to hold the specimen.

-

Immersion Vessel: A beaker or other suitable container for the immersion liquid.

-

Thermometer: To measure the temperature of the immersion liquid.

-

Sinker (if necessary): For specimens with a density less than that of the immersion liquid (not applicable for this compound®).

Procedure

-

Specimen Preparation: The test specimen should be a single piece of material, free of voids, with a smooth surface.

-

Conditioning: Condition the specimen as per the material specification or standard laboratory conditions (e.g., 23 ± 2°C and 50 ± 5% relative humidity).

-

Weighing in Air: Accurately weigh the conditioned specimen in air to the nearest 0.1 mg. Let this be a.

-

Weighing in Immersion Liquid: Suspend the specimen from the balance using the specimen holder and fully immerse it in the immersion liquid (distilled water) at a controlled temperature (e.g., 23 ± 2°C). Ensure no air bubbles are adhering to the specimen's surface. Record the apparent mass of the immersed specimen. Let this be b.

-

Calculation:

-

Specific Gravity = a / (a - b)

-

Density (g/cm³) = (Specific Gravity) x (Density of water at the test temperature)

-

Logical Workflow for Material Property Determination